molecular formula C9H7F2NO B158810 4-Ethoxy-2,3-difluorobenzonitrile CAS No. 126162-96-7

4-Ethoxy-2,3-difluorobenzonitrile

Cat. No.: B158810
CAS No.: 126162-96-7
M. Wt: 183.15 g/mol
InChI Key: NVCHMZSUFSRXTF-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C9H7F2NO. It belongs to the class of benzene derivatives and is characterized by the presence of ethoxy, difluoro, and nitrile functional groups. This compound is commonly used in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluorobenzonitrile as the starting material.

    Ethoxylation: The 2,3-difluorobenzonitrile undergoes an ethoxylation reaction where an ethoxy group is introduced.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of advanced equipment to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Ethoxy-2,3-difluorobenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups involved. It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Ethoxy-2,3-difluorobenzonitrile include:

Uniqueness

This compound is unique due to the presence of both ethoxy and difluoro groups on the benzene ring, which imparts distinct chemical properties. This combination of functional groups makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

4-ethoxy-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCHMZSUFSRXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560987
Record name 4-Ethoxy-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126162-96-7
Record name 4-Ethoxy-2,3-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126162-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.12 mol of hydroxylamine-O-sulfonic acid and 50 ml of water is added to a mixture of 0.1 mol of 4-ethoxy-2,3-difluorobenzaldehyde and 100 ml of water at 30° C. and the mixture is stirred for 1 hour. After heating at 65° C. for 2 hours and customary working up, the nitrile is obtained as a colourless solid, mp. 45° C.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Ethoxy-2,3-difluorobenzaldehyde (obtainable according to Example 7) is reacted with hydroxylamine -O-sulfonic acid according to J. Streith and C. Fizet, Helv. Chim. Acta 59, 2796 (1976), m.p.: 45° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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